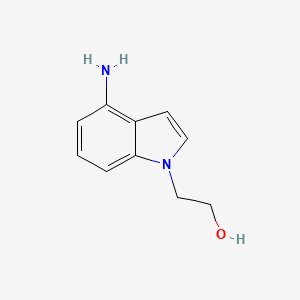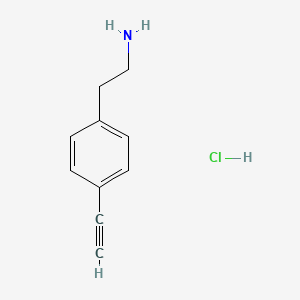
3-(Aminomethyl)-5-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5-iodoaniline is an organic compound with the molecular formula C7H9IN2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the 3-position and an iodine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodoaniline typically involves a multi-step process. One common method starts with the iodination of aniline to form 5-iodoaniline. This is followed by the introduction of the aminomethyl group through a Mannich reaction, which involves the condensation of formaldehyde, aniline, and a secondary amine. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
3-(Aminomethyl)-5-iodoaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-(Aminomethyl)-5-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Its derivatives may have therapeutic properties and can be investigated for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-(Aminomethyl)-5-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can influence its electronic properties and reactivity.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: A compound with a similar aminomethyl group but different overall structure and properties.
3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.
Uniqueness
3-(Aminomethyl)-5-iodoaniline is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
属性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-iodoaniline |
InChI |
InChI=1S/C7H9IN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
InChI 键 |
DWJNJZAAPPTRRL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1N)I)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)









